molecular formula C10H5N3O3 B14491610 5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile CAS No. 65464-32-6

5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile

Cat. No.: B14491610
CAS No.: 65464-32-6
M. Wt: 215.16 g/mol
InChI Key: QTTBCSHLAYUYAQ-UHFFFAOYSA-N
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Description

5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile typically involves the nitration of 2-oxo-isoquinoline-1-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-amino-2lambda~5~-isoquinoline-1-carbonitrile.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-oxindole: Another nitro-substituted heterocyclic compound with similar structural features.

    6-Chloro-2-oxindole: A chloro-substituted analog with different reactivity and biological properties.

    Isatin: A structurally related compound with a wide range of biological activities.

Uniqueness

5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65464-32-6

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

5-nitro-2-oxidoisoquinolin-2-ium-1-carbonitrile

InChI

InChI=1S/C10H5N3O3/c11-6-10-7-2-1-3-9(13(15)16)8(7)4-5-12(10)14/h1-5H

InChI Key

QTTBCSHLAYUYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C#N)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

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